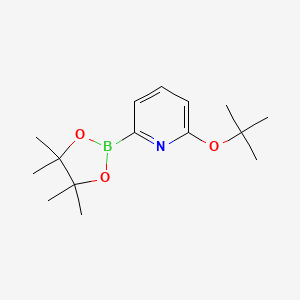

2-(tert-Butoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

説明

This compound is a pyridine derivative featuring a tert-butoxy group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 6-position. Its molecular formula is C15H24BNO2, with a molecular weight of 261.17 g/mol (CAS 1264141-60-7) . The tert-butoxy group provides steric bulk and lipophilicity, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

準備方法

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s structure necessitates introducing two distinct functional groups—tert-butoxy and Bpin—onto a pyridine ring. Retrosynthetically, two primary disconnections emerge:

-

Borylation of a prefunctionalized 2-tert-butoxypyridine precursor at position 6.

-

Introduction of the tert-butoxy group onto a preborylated pyridine scaffold.

The first approach is favored due to the stability of tert-butoxy groups under typical borylation conditions . Key considerations include:

-

Regioselectivity : Ensuring the boronate ester occupies position 6, meta to the tert-butoxy group.

-

Compatibility : Avoiding side reactions between the tert-butoxy group and strong bases or transition-metal catalysts.

Directed C-H Borylation of 2-(tert-Butoxy)pyridine

Iridium-catalyzed C-H borylation offers a direct method for installing boronate esters on aromatic systems. For 2-(tert-butoxy)pyridine, the tert-butoxy group’s electron-donating nature directs borylation to the meta position (C6) relative to the oxygen atom .

Reaction Conditions and Optimization

A representative procedure involves:

-

Catalyst : [Ir(COD)(OMe)]₂ (1 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 2 mol%) .

-

Boron source : Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv).

-

Solvent : Anhydrous tetrahydrofuran (THF).

-

Temperature : 80–100°C for 12–24 hours.

Yield : 60–75% (isolated).

Key observation : Excess B₂Pin₂ and prolonged reaction times improve conversion but risk over-borylation.

Mechanistic Insights

The iridium catalyst facilitates oxidative addition into the C-H bond, forming a cyclometalated intermediate. The tert-butoxy group’s directing effect arises from its ability to stabilize the transition state through electron donation, favoring borylation at C6 .

Miyaura Borylation of 6-Halo-2-(tert-butoxy)pyridine

For substrates where C-H activation is challenging, Miyaura borylation provides an alternative. This method replaces a halogen atom with a boronate ester via palladium catalysis.

Synthesis of 6-Bromo-2-(tert-butoxy)pyridine

Step 1: Bromination of 2-(tert-butoxy)pyridine

-

Reagents : N-Bromosuccinimide (NBS, 1.1 equiv) in acetonitrile at 0°C .

-

Yield : 85–90%.

-

Regioselectivity : Bromination occurs para to the tert-butoxy group (C6) due to electronic activation.

Step 2: Miyaura Borylation

-

Base : KOAc (3 equiv).

-

Solvent : 1,4-Dioxane/water (4:1).

Yield : 70–80%.

Comparative Analysis

| Parameter | C-H Borylation | Miyaura Borylation |

|---|---|---|

| Catalyst Cost | High (Ir) | Moderate (Pd) |

| Functional Group Tolerance | Sensitive to directing groups | Tolerates halides, ethers |

| Yield | 60–75% | 70–80% |

Lithiation-Borylation Strategies

Directed metalation using strong bases enables precise functionalization. For 2-(tert-butoxy)pyridine, lithiation at C6 followed by quenching with a borate ester is feasible.

Procedure

-

Lithiation : Treat 2-(tert-butoxy)pyridine with LDA (2.1 equiv) in THF at -78°C .

-

Borylation : Add trimethyl borate (1.5 equiv), then hydrolyze and esterify with pinacol.

Yield : 50–60%.

Challenges : Competing side reactions at the electron-rich pyridine ring and sensitivity to moisture.

Analytical Characterization

¹H NMR (500 MHz, CDCl₃) :

-

δ 8.35 (d, 1H, J = 5.0 Hz, H3),

-

δ 7.45 (d, 1H, J = 8.0 Hz, H5),

-

δ 6.90 (dd, 1H, J = 5.0, 8.0 Hz, H4),

-

δ 1.45 (s, 9H, tert-butyl),

HRMS (ESI+) :

Applications in Cross-Coupling Reactions

The compound serves as a key intermediate in synthesizing biaryl systems. For example, Suzuki-Miyaura coupling with 4-bromobenzoate yields terphenyl derivatives under mild conditions .

化学反応の分析

Types of Reactions

2-(tert-Butoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The tert-butoxy and dioxaborolane groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

科学的研究の応用

2-(tert-Butoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, serving as a precursor for various drug candidates.

Medicine: Its derivatives may exhibit therapeutic properties, making it a valuable compound in medicinal chemistry.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique structural features.

作用機序

The mechanism of action of 2-(tert-Butoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety, in particular, is known for its role in Suzuki-Miyaura coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds. The tert-butoxy group can also influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations at the Pyridine 2-Position

The 2-position substituent significantly influences reactivity, solubility, and steric effects. Key analogues include:

Key Observations:

- Electron Effects: Chloro substituents (electron-withdrawing) enhance the electrophilicity of the boronate, accelerating cross-coupling reactions relative to alkoxy groups .

- Solubility: Hydroxyl and methoxy derivatives exhibit higher aqueous solubility, making them suitable for biosensing applications (e.g., H2O2 detection in ) .

Boronate Ester Modifications and Heterocyclic Analogues

Variations in the boronate ester or pyridine ring structure include:

Key Observations:

- Heterocyclic Cores: Imidazo[1,2-a]pyridine and quinazoline hybrids () enhance π-π stacking in drug-receptor interactions, improving pharmacological activity.

- Fluorinated Analogues: Fluorine substituents () improve metabolic stability and bioavailability in drug design.

- Silyl Groups: Trimethylsilyl modifications () alter electronic properties and steric profiles, impacting hydrogenation efficiency .

生物活性

2-(tert-Butoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features that may confer significant biological activities. This article explores its synthesis, biological properties, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C15H24BNO3

- Molecular Weight : 273.17 g/mol

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyridine Ring : Through condensation reactions of appropriate precursors.

- Introduction of the tert-butoxy Group : Via nucleophilic substitution using tert-butyl alcohol.

- Attachment of the Dioxaborolane Moiety : Often achieved through palladium-catalyzed cross-coupling reactions.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer activities. For instance:

- Cell Viability Assays : In vitro studies demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines while sparing normal cells. The mechanism appears to involve DNA damage as evidenced by the induction of H2AX phosphorylation in lymphocytes .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10 | A549 (lung carcinoma) |

| Control Compound | 50 | A549 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria.

The proposed mechanism for the biological activity includes:

- Reactive Functional Groups : The dioxaborolane moiety can participate in cross-coupling reactions that may lead to the formation of new bioactive compounds.

- Oxidative Stress Induction : The tert-butoxy group can be oxidized under certain conditions to generate reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells.

Case Studies and Research Findings

- Study on GSK-3β Inhibition : A related study identified that compounds with similar structures inhibited GSK-3β with IC50 values ranging from 8 nM to over 1000 nM depending on structural modifications . This suggests potential for targeting pathways involved in cancer progression.

- Cytotoxicity Evaluation : In a study assessing cytotoxic effects on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), certain derivatives showed no significant decrease in cell viability at concentrations up to 10 µM . This indicates a favorable therapeutic window.

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 2-(tert-Butoxy)-6-(dioxaborolan-2-yl)pyridine?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Borylation : Introduce the dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions (argon/nitrogen) .

- Protection/Functionalization : The tert-butoxy group is introduced via nucleophilic substitution or Mitsunobu reaction, using tert-butanol and a base (e.g., NaH) or DIAD/PPh₃ .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol/water) ensures high purity (>95%) .

Q. Advanced: How do steric effects of the tert-butoxy group influence cross-coupling reaction efficiency?

Methodological Answer:

The bulky tert-butoxy group can hinder transmetalation in Suzuki-Miyaura couplings. To mitigate this:

- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos-based catalysts, which tolerate steric hindrance better than smaller ligands .

- Kinetic Analysis : Monitor reaction progress via HPLC or GC-MS to identify bottlenecks. Elevated temperatures (80–100°C) or microwave-assisted conditions may accelerate sluggish steps .

- Computational Insights : Density Functional Theory (DFT) calculations reveal steric clashes between the tert-butoxy group and catalyst coordination sites, guiding ligand selection .

Q. Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve bond angles and regiochemistry (e.g., BO₂ group orientation relative to pyridine) using SHELXL refinement .

Q. Advanced: How can researchers address contradictions in reported yields for cross-coupling reactions involving this compound?

Methodological Answer:

Yield discrepancies often arise from:

- Oxygen Sensitivity : Ensure rigorous inert conditions (Schlenk line/glovebox) to prevent boronate oxidation .

- Substituent Effects : Compare reactivity with analogous compounds (e.g., methoxy vs. tert-butoxy derivatives) to isolate steric/electronic factors .

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dtbpf), or Ni(COD)₂ for substrate-specific activity. Use Design of Experiments (DoE) to optimize parameters (temperature, solvent, base) .

Q. Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage : Store at 2–8°C in amber vials under argon. Desiccate with molecular sieves to prevent hydrolysis .

- Handling : Use anhydrous solvents (THF, DCM) and syringe techniques to avoid moisture. Monitor stability via TLC (silica, UV-active) .

Q. Advanced: How can computational modeling predict the reactivity of this boronate in novel reactions?

Methodological Answer:

- HOMO/LUMO Analysis : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model charge distribution .

- Transition State Modeling : Simulate Suzuki-Miyaura coupling steps (oxidative addition, transmetalation) to identify rate-limiting barriers. Compare with experimental kinetics .

Q. Advanced: How does regiochemistry of the boronate group impact reactivity?

Methodological Answer:

- Structural Comparisons : X-ray data of regioisomers (e.g., 2- vs. 4-boronates) show differences in BO₂ bond angles (109° vs. 115°), affecting conjugation with the pyridine ring .

- Reactivity Profiling : Use Hammett plots to correlate substituent position with coupling rates. Ortho-substituted boronates (e.g., 2-position) exhibit slower transmetalation due to steric hindrance .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3/c1-13(2,3)18-12-10-8-9-11(17-12)16-19-14(4,5)15(6,7)20-16/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVQXYNEEAIOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601132810 | |

| Record name | Pyridine, 2-(1,1-dimethylethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-55-7 | |

| Record name | Pyridine, 2-(1,1-dimethylethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(1,1-dimethylethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。